molecular formula C8H11NO4 B2515190 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate CAS No. 2137086-32-7

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate

Cat. No.: B2515190
CAS No.: 2137086-32-7
M. Wt: 185.179
InChI Key: JEZHDKNETSXTJZ-AADKRJSRSA-N
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Description

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is a complex organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound features a 2-methyl group and a prop-2-en-1-yl group attached to the aziridine ring, along with two carboxylate groups. The stereochemistry is specified as (2S), indicating the spatial arrangement of the substituents around the aziridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reaction of an appropriate amino alcohol with a diester, followed by cyclization to form the aziridine ring. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of substituted aziridines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted aziridines with different functional groups.

Scientific Research Applications

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein modifications.

    Industry: The compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring opening and the formation of various intermediates. These intermediates can then participate in further chemical reactions, depending on the specific conditions and reagents used. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used.

Comparison with Similar Compounds

Similar Compounds

    Aziridine-2-carboxylate: Similar in structure but lacks the 2-methyl and prop-2-en-1-yl groups.

    N-methylaziridine: Contains a methyl group on the nitrogen atom but lacks the carboxylate groups.

    2-methylaziridine: Similar but lacks the carboxylate groups and the prop-2-en-1-yl group.

Uniqueness

2-methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is unique due to its specific combination of substituents and stereochemistry. The presence of both carboxylate groups and the prop-2-en-1-yl group, along with the (2S) configuration, gives it distinct chemical properties and reactivity compared to other aziridine derivatives.

Biological Activity

2-Methyl 1-prop-2-en-1-yl (2S)-aziridine-1,2-dicarboxylate is a compound of significant interest in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Formula: C₆H₁₁N
Molecular Weight: 97.1582 g/mol
CAS Registry Number: 80839-93-6
IUPAC Name: 1-(2-methyl-1-propenyl)aziridine

The compound features a bicyclic structure that includes an aziridine ring, which is known for its reactivity and ability to interact with biological macromolecules.

Biological Activity Overview

Research indicates that aziridine derivatives exhibit various biological activities, including anticancer, antibacterial, and antifungal properties. The specific biological activities of this compound have been explored in several studies.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential anticancer effects. Studies have demonstrated that aziridine derivatives can induce apoptosis in cancer cell lines. For instance, a study evaluated the antiproliferative effects of aziridine phosphine oxides and found that they caused cell cycle arrest in the S phase and increased sub-G1 phase populations indicative of apoptosis in HeLa cells .

Table 1: Antiproliferative Activity Against Various Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
2-Methyl 1-prop-2-en-1-yl aziridineHeLa1.4Induces apoptosis, S-phase arrest
Copper(II) complex with aziridineBxPC-3 (pancreatic)0.50Enhanced anticancer activity through metal coordination
Thiosemicarbazone derivativesRD (rhabdomyosarcoma)16.2Antiproliferative and antioxidant properties

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the potency of these compounds against specific cancer types.

The mechanism by which this compound exerts its biological effects is primarily through interaction with cellular pathways involved in cell cycle regulation and apoptosis. The compound has been shown to disrupt DNA synthesis during replication, leading to cell cycle arrest and subsequent apoptosis in sensitive cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of aziridine derivatives:

  • Study on HeLa Cells : A recent investigation into the effects of aziridine phosphine oxides on HeLa cells demonstrated significant S-phase arrest and increased apoptosis rates. The study concluded that these compounds could serve as potential therapeutic agents for cervical cancer treatment .
  • Copper(II) Complex Evaluation : Another study focused on a copper(II) complex derived from an aziridine ligand, which exhibited enhanced cytotoxicity against pancreatic cancer cells compared to its parent compound. The findings suggest that metal coordination can amplify the biological activity of aziridine derivatives .

Properties

IUPAC Name

2-O-methyl 1-O-prop-2-enyl (2S)-aziridine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-4-13-8(11)9-5-6(9)7(10)12-2/h3,6H,1,4-5H2,2H3/t6-,9?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEZHDKNETSXTJZ-AADKRJSRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN1C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CN1C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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